PSTAIR

Description

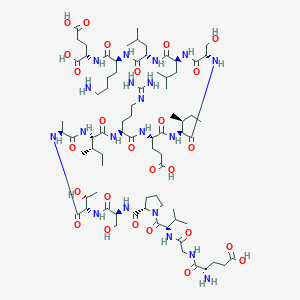

Structure

2D Structure

Properties

CAS No. |

126675-53-4 |

|---|---|

Molecular Formula |

C76H132N20O26 |

Molecular Weight |

1742.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-amino-4-carboxybutanoyl]amino]acetyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C76H132N20O26/c1-13-39(9)58(93-61(107)41(11)83-73(119)60(42(12)99)95-69(115)51(35-98)90-70(116)52-21-18-30-96(52)74(120)57(38(7)8)92-53(100)33-82-62(108)43(78)22-25-54(101)102)71(117)86-45(20-17-29-81-76(79)80)63(109)85-46(23-26-55(103)104)65(111)94-59(40(10)14-2)72(118)91-50(34-97)68(114)89-49(32-37(5)6)67(113)88-48(31-36(3)4)66(112)84-44(19-15-16-28-77)64(110)87-47(75(121)122)24-27-56(105)106/h36-52,57-60,97-99H,13-35,77-78H2,1-12H3,(H,82,108)(H,83,119)(H,84,112)(H,85,109)(H,86,117)(H,87,110)(H,88,113)(H,89,114)(H,90,116)(H,91,118)(H,92,100)(H,93,107)(H,94,111)(H,95,115)(H,101,102)(H,103,104)(H,105,106)(H,121,122)(H4,79,80,81)/t39-,40-,41-,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,57-,58-,59-,60-/m0/s1 |

InChI Key |

JCXVGSUDEJTPFS-IVBRFITJSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCC(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)CNC(=O)C(CCC(=O)O)N |

sequence |

EGVPSTAIREISLLKE |

Synonyms |

CDC2 peptide (42-57) PSTAIR PSTAIR peptide |

Origin of Product |

United States |

Foundational & Exploratory

The PSTAIR Sequence: A Linchpin in Cyclin-Dependent Kinase Regulation and Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in the regulation of the eukaryotic cell cycle, transcription, and other fundamental cellular processes. Their catalytic activity is contingent upon the binding of a regulatory subunit, a cyclin. At the heart of this crucial interaction lies the PSTAIR sequence, a highly conserved motif that is the defining feature of many CDKs. This technical guide provides a comprehensive overview of the this compound sequence, its structure, its critical function in mediating cyclin binding and CDK activation, and the implications of its alteration in disease. We delve into the quantitative biophysical parameters governing CDK-cyclin interactions, detail relevant experimental methodologies for their study, and present visual representations of the associated signaling pathways and molecular dynamics.

The this compound Sequence: A Conserved Hallmark of CDKs

The this compound sequence is a highly conserved 16-amino-acid motif, EGVPSTAIREISLLKE, found within the N-terminal lobe of many cyclin-dependent kinases.[1] This sequence is located in an α-helix known as the PSTAIRE helix or C-helix.[2] The acronym "this compound" is derived from the single-letter amino acid code of a core part of this sequence: Proline-Serine-Threonine-Alanine-Isoleucine-Arginine. The remarkable conservation of this motif across diverse eukaryotic species underscores its fundamental importance in cell cycle control.[1]

The this compound helix is a central element in the interaction between a CDK and its cognate cyclin.[3] The binding of a cyclin to this region induces a cascade of conformational changes that are essential for the kinase's catalytic activity.

Functional Significance: The Role of the this compound Sequence in CDK Activation

The activation of CDKs is a multi-step process, and the this compound sequence is integral to the initial and most critical step: cyclin binding.

Cyclin Binding and Conformational Change

In its inactive, monomeric state, the catalytic cleft of a CDK is inaccessible to substrates. The T-loop (or activation loop) sterically hinders the entrance to the active site.[4] The binding of a cyclin to the this compound helix and surrounding regions triggers a significant conformational rearrangement.[4] This includes the rotation and movement of the this compound helix into the catalytic cleft.[1] This movement, in turn, displaces the T-loop, opening up the active site for substrate binding and catalysis.[1]

Allosteric Regulation and Full Activation

The binding of cyclin results in a partially active CDK-cyclin complex.[5] Full activation requires the subsequent phosphorylation of a conserved threonine residue within the T-loop by a CDK-activating kinase (CAK).[6] The initial conformational change induced by cyclin binding to the this compound region is a prerequisite for this phosphorylation event, as it exposes the threonine residue to the CAK.

Quantitative Analysis of CDK-Cyclin Interactions

The affinity between CDKs and their various cyclin partners is a key determinant of the specificity and timing of cell cycle events. Techniques such as Biolayer Interferometry (BLI) and Isothermal Titration Calorimetry (ITC) have been instrumental in quantifying these interactions.

Table 1: Binding Affinities of Human CDK-Cyclin Pairs

| CDK | Cyclin | Binding Affinity (Kd) | Method | Reference |

| CDK1 | Cyclin B1 | High | BLI | [7] |

| CDK2 | Cyclin A2 | High | BLI | [7] |

| CDK2 | Cyclin E1 | High | BLI | [7] |

| CDK4 | Cyclin D1 | High | BLI | [7] |

| CDK2 P45L | Cyclin E1 | Considerably Impaired | Co-IP | [3] |

Note: "High" affinity in the context of the referenced study indicates a strong and specific interaction. The P45L mutation in the this compound sequence of CDK2 results in a significantly reduced ability to form a stable complex with Cyclin E1, as demonstrated by co-immunoprecipitation experiments.[3]

The Impact of this compound Sequence Mutations in Cancer

Given its critical role, it is not surprising that mutations within the this compound sequence can have profound biological consequences. A notable example is a cancer-derived missense mutation in the CDK2 gene, resulting in the substitution of Proline 45 with Leucine (P45L).[3]

This P45L mutation is located at the N-terminus of the this compound helix and significantly impairs the stable association of CDK2 with its cyclin partners.[3] Molecular dynamics simulations suggest that this is due to increased flexibility in the this compound helix region.[3] While the mutant kinase retains some level of activity, the compromised cyclin binding disrupts the normal regulation of the cell cycle, potentially contributing to oncogenesis.[3]

Experimental Protocols

The study of the this compound sequence and its role in CDK-cyclin interactions involves a variety of molecular biology and biophysical techniques. Below are detailed methodologies for key experiments.

Site-Directed Mutagenesis of the this compound Sequence

This protocol describes the introduction of a point mutation, such as P45L, into a CDK expression vector using a PCR-based method.

Objective: To create a specific mutation in the this compound sequence of a CDK gene cloned into a plasmid vector.

Materials:

-

High-fidelity DNA polymerase (e.g., PfuUltra or Q5)

-

Plasmid DNA containing the wild-type CDK gene

-

Custom-designed mutagenic primers (forward and reverse) containing the desired mutation

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells for transformation

-

LB agar plates with appropriate antibiotic selection

Procedure:

-

Primer Design: Design a pair of complementary primers, typically 25-45 bases in length, containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥78°C.[8]

-

PCR Amplification: Set up a PCR reaction containing the template plasmid DNA, mutagenic primers, dNTPs, and high-fidelity DNA polymerase. The PCR program should include an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension, and a final extension step.[8]

-

Template DNA Digestion: Following PCR, add DpnI restriction enzyme directly to the amplification product. Incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid.[8]

-

Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

-

Selection and Verification: Plate the transformed cells on LB agar plates containing the appropriate antibiotic. Select individual colonies, isolate plasmid DNA, and verify the presence of the desired mutation by DNA sequencing.

Co-Immunoprecipitation (Co-IP) to Assess CDK-Cyclin Binding

This protocol is used to determine if a CDK and a cyclin interact in a cellular context.

Objective: To assess the in vivo or in vitro interaction between a CDK (wild-type or mutant) and a cyclin.

Materials:

-

Cell lysate containing the overexpressed or endogenous CDK and cyclin proteins

-

Antibody specific to one of the proteins of interest (e.g., anti-CDK2)

-

Protein A/G agarose or magnetic beads

-

Lysis buffer

-

Wash buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis: Lyse cells expressing the proteins of interest in a suitable lysis buffer to release the proteins.

-

Immunoprecipitation: Add the specific antibody to the cell lysate and incubate to allow the antibody to bind to its target protein.

-

Complex Capture: Add Protein A/G beads to the lysate-antibody mixture. The beads will bind to the antibody, thus capturing the protein of interest and any interacting partners.

-

Washing: Pellet the beads and wash several times with wash buffer to remove non-specific proteins.

-

Elution and Analysis: Elute the protein complexes from the beads and analyze the components by SDS-PAGE and Western blotting using antibodies against both the CDK and the cyclin. The presence of the cyclin in the immunoprecipitate of the CDK (and vice versa) indicates an interaction.

In Vitro Kinase Assay

This protocol measures the catalytic activity of a CDK-cyclin complex.

Objective: To quantify the kinase activity of a CDK-cyclin complex towards a specific substrate.

Materials:

-

Purified active CDK-cyclin complex (e.g., CDK2/Cyclin A)

-

Kinase buffer

-

Substrate (e.g., Histone H1 or a specific peptide substrate)

-

[γ-32P]ATP or a non-radioactive ADP detection system (e.g., ADP-Glo™)

-

Phosphocellulose paper or other means of separating phosphorylated substrate from free ATP

Procedure (Radiometric Assay):

-

Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, substrate, and the purified CDK-cyclin complex.

-

Initiate Reaction: Start the reaction by adding [γ-32P]ATP. Incubate at 30°C for a defined period (e.g., 15-30 minutes).

-

Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Washing: Wash the phosphocellulose paper extensively in phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Quantification: Measure the amount of 32P incorporated into the substrate using a scintillation counter.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Measurement

ITC is a powerful technique for the direct measurement of the thermodynamic parameters of binding interactions.

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the CDK-cyclin interaction.

Materials:

-

Purified CDK and cyclin proteins in a precisely matched buffer

-

Isothermal titration calorimeter

Procedure:

-

Sample Preparation: Dialyze both the CDK and cyclin proteins extensively against the same buffer to minimize heats of dilution.

-

ITC Experiment: Load one protein (e.g., CDK) into the sample cell of the calorimeter and the other protein (e.g., cyclin) into the injection syringe.

-

Titration: Perform a series of small, sequential injections of the cyclin into the CDK solution.

-

Data Analysis: The heat released or absorbed upon each injection is measured. The resulting data is fitted to a binding model to determine the thermodynamic parameters of the interaction.

Visualizing the this compound-Mediated CDK Activation

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and logical relationships involving the this compound sequence.

CDK Activation Signaling Pathway

Caption: CDK Activation Signaling Pathway.

Logical Flow of this compound Function

Caption: Logical Flow of this compound Function.

Conclusion

The this compound sequence is an indispensable element in the architecture and function of cyclin-dependent kinases. Its high degree of conservation is a testament to its fundamental role in orchestrating the precise interactions that drive the cell cycle. As a primary determinant of cyclin binding, the this compound sequence initiates the cascade of events leading to CDK activation. Understanding the intricate details of its function, the biophysical parameters of the interactions it mediates, and the consequences of its mutation provides a critical foundation for basic research into cell cycle control and for the development of novel therapeutic strategies targeting the cell division machinery in diseases such as cancer. The experimental approaches detailed herein offer a robust framework for the continued investigation of this pivotal molecular motif.

References

- 1. CyclinA-CDK2 Complex [earth.callutheran.edu]

- 2. Activation and inhibition of cyclin-dependent kinase-2 by phosphorylation; a molecular dynamics study reveals the functional importance of the glycine-rich loop - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A cancer-derived mutation in the PSTAIRE helix of cyclin-dependent kinase 2 alters the stability of cyclin binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Activation mechanism of CDK2: role of cyclin binding versus phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Unveiling the noncanonical activation mechanism of CDKs: insights from recent structural studies [frontiersin.org]

- 7. Differences in Binding Affinity Among Cell-cycle CDK and Cyclin Pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

The Linchpin of Cell Cycle Control: An In-depth Technical Guide to the Role of the PSTAIR Motif in Cyclin Binding

For Immediate Release

A Deep Dive into the PSTAIR Motif's Critical Function in Cyclin-Dependent Kinase Regulation, Offering Insights for Researchers, Scientists, and Drug Development Professionals.

The precise regulation of the cell cycle is fundamental to cellular health, and its dysregulation is a hallmark of cancer. At the heart of this intricate process lies the interaction between Cyclin-Dependent Kinases (CDKs) and their regulatory partners, the cyclins. This technical guide provides a comprehensive examination of the this compound motif, a highly conserved sequence within CDKs that plays a pivotal role in cyclin binding and the subsequent activation of the kinase. This document details the structural basis of this interaction, presents quantitative binding data, outlines key experimental methodologies, and visualizes the associated signaling pathways, offering a critical resource for researchers in cell cycle biology and oncology drug development.

The this compound Motif: A Conserved Docking Site for Cyclin Activation

The this compound motif, with the canonical amino acid sequence Proline-Serine-Threonine-Alanine-Isoleucine-Arginine-Glutamate, is a signature feature of many members of the CDK family.[1] This evolutionarily conserved 16-amino acid region is centrally involved in the formation of the CDK-cyclin complex.[2] Structurally, the this compound motif is located in the αC-helix of the N-terminal lobe of the CDK.[3] Upon cyclin binding, this helix undergoes a significant conformational change, rotating approximately 90° to move into the catalytic cleft of the kinase.[1] This repositioning is crucial for the proper alignment of key catalytic residues, including a glutamate from the this compound motif itself, which forms a salt bridge with a lysine in the active site, a critical step in kinase activation.[1][4]

The interaction between the this compound motif and the cyclin is multifaceted, involving a combination of hydrophobic interactions and hydrogen bonds. For instance, in the CDK2-cyclin A complex, specific residues within the this compound helix, such as Isoleucine 49 and Isoleucine 52, engage in van der Waals forces with hydrophobic pockets on the cyclin surface.[1] This extensive interaction network not only stabilizes the complex but also contributes to the specificity of cyclin binding to different CDKs.[1][5]

Quantitative Analysis of CDK-Cyclin Binding

The affinity between CDKs and cyclins is a key determinant of their biological activity. Various biophysical techniques have been employed to quantify these interactions, providing valuable insights into the stability of different CDK-cyclin complexes. The following table summarizes representative dissociation constants (Kd) for various CDK-cyclin pairs.

| CDK Partner | Cyclin Partner | Method | Dissociation Constant (Kd) | Reference |

| CDK1 | Cyclin B | Biolayer Interferometry | High Affinity (Specific value not provided) | [6] |

| CDK2 | Cyclin A | Biolayer Interferometry | High Affinity (Specific value not provided) | [6] |

| CDK2 | Cyclin E | Biolayer Interferometry | High Affinity (Specific value not provided) | [6] |

| CDK4 | Cyclin D | Biolayer Interferometry | High Affinity (Specific value not provided) | [6] |

| CDK2 (P45L mutant) | Cyclin A/E | Not specified | Considerably impaired stable association | [7] |

Note: While specific Kd values for the wild-type interactions were not explicitly stated in the initial search results, the study on the P45L mutation within the this compound motif of CDK2 demonstrates a significant reduction in cyclin binding stability, underscoring the critical role of this motif in the interaction.[7]

Experimental Protocols for Studying this compound-Cyclin Interactions

The investigation of the this compound motif's role in cyclin binding relies on a variety of robust experimental techniques. Below are detailed methodologies for three key assays.

Co-Immunoprecipitation (Co-IP) to Detect In Vivo CDK-Cyclin Interaction

This method is used to isolate a specific protein (the "bait," e.g., a CDK) from a cell lysate and identify its binding partners (the "prey," e.g., a cyclin).[8]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibody specific to the bait protein (e.g., anti-CDK2)

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer (e.g., IP lysis buffer)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis: Harvest cells and lyse them on ice using cold lysis buffer to release cellular proteins.

-

Pre-clearing: Incubate the cell lysate with beads alone to reduce non-specific binding.

-

Immunoprecipitation: Add the primary antibody against the bait protein to the pre-cleared lysate and incubate to allow the antibody to bind to its target.

-

Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complex.

-

Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the expected prey protein (e.g., anti-cyclin A) to confirm the interaction.[8]

Yeast Two-Hybrid (Y2H) Assay for Screening Protein-Protein Interactions

The Y2H system is a powerful genetic method to identify novel protein-protein interactions in vivo.[9]

Materials:

-

Yeast expression vectors (one containing a DNA-binding domain, BD, and the other an activation domain, AD)

-

Competent yeast strain with reporter genes (e.g., HIS3, lacZ)

-

Appropriate selective media

Procedure:

-

Plasmid Construction: Clone the cDNA of the bait protein (e.g., CDK) into the BD vector and the cDNA of the prey protein (e.g., cyclin) or a cDNA library into the AD vector.

-

Yeast Transformation: Co-transform the bait and prey plasmids into the competent yeast cells.

-

Selection: Plate the transformed yeast on selective media lacking specific nutrients. Only yeast cells containing both plasmids will grow.

-

Reporter Gene Assay: If the bait and prey proteins interact, the BD and AD will be brought into close proximity, reconstituting a functional transcription factor. This will activate the expression of reporter genes, leading to growth on selective media (e.g., lacking histidine) and/or a colorimetric change (e.g., blue colonies in the presence of X-gal for the lacZ reporter).[9][10][11]

Surface Plasmon Resonance (SPR) for Quantitative Kinetic Analysis

SPR is a label-free optical technique used to measure the kinetics of biomolecular interactions in real-time.[12]

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., EDC/NHS)

-

Purified recombinant CDK (ligand) and cyclin (analyte) proteins

-

Running buffer

Procedure:

-

Ligand Immobilization: Covalently immobilize the purified CDK protein onto the surface of the sensor chip.

-

Analyte Injection: Flow a solution containing the purified cyclin protein (analyte) at various concentrations over the chip surface.

-

Association and Dissociation Monitoring: Monitor the change in the refractive index at the chip surface in real-time as the cyclin binds to the immobilized CDK (association phase) and then as buffer flows over the chip to wash off the bound cyclin (dissociation phase).

-

Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka), which provides a quantitative measure of the binding affinity.[12][13]

Signaling Pathways and the Role of the this compound Motif

The interaction between CDKs and cyclins, mediated by the this compound motif, is a cornerstone of cell cycle progression, particularly at the G1/S and G2/M checkpoints.

G1/S Transition

The transition from the G1 to the S phase is a critical commitment point in the cell cycle.[14] The binding of D-type cyclins to CDK4/6 and E-type cyclins to CDK2, facilitated by the this compound motif, leads to the phosphorylation of the Retinoblastoma (Rb) protein. This phosphorylation event releases the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication.[15][16][17]

Caption: G1/S transition pathway highlighting this compound-mediated CDK4/6 activation.

G2/M Transition

The entry into mitosis is controlled by the activation of the CDK1-Cyclin B complex.[18] The binding of Cyclin B to CDK1, again dependent on the this compound motif, is a prerequisite for the activating phosphorylation of CDK1 by CDK-activating kinase (CAK). The active CDK1-Cyclin B complex then phosphorylates a multitude of substrates to drive the cell into mitosis.[19][20][21]

Caption: G2/M transition pathway showing the central role of this compound in CDK1 activation.

Conclusion and Future Directions

The this compound motif is an indispensable element in the regulation of the cell cycle, serving as the primary docking site for cyclins on their CDK partners. The structural integrity and specific sequence of this motif are critical for the formation of stable and active CDK-cyclin complexes, which in turn govern the timely progression through cell cycle checkpoints. Understanding the nuances of the this compound-cyclin interaction at a quantitative and molecular level provides a solid foundation for the development of novel therapeutic strategies that target the cell cycle machinery. Future research focused on developing small molecules or peptides that specifically disrupt the this compound-cyclin interface could offer a new class of highly selective anti-cancer agents with the potential for improved efficacy and reduced off-target effects.

References

- 1. CyclinA-CDK2 Complex [earth.callutheran.edu]

- 2. abbiotec.com [abbiotec.com]

- 3. Frontiers | Unveiling the noncanonical activation mechanism of CDKs: insights from recent structural studies [frontiersin.org]

- 4. Activation and inhibition of cyclin-dependent kinase-2 by phosphorylation; a molecular dynamics study reveals the functional importance of the glycine-rich loop - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis of inhibition of CDK–cyclin complexes by INK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differences in Binding Affinity Among Cell-cycle CDK and Cyclin Pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A cancer-derived mutation in the PSTAIRE helix of cyclin-dependent kinase 2 alters the stability of cyclin binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

- 9. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]

- 10. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]

- 11. youtube.com [youtube.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. dhvi.duke.edu [dhvi.duke.edu]

- 14. G1/S transition - Wikipedia [en.wikipedia.org]

- 15. Integrating old and new paradigms for G1/S control - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. G1/S Checkpoint | Cell Signaling Technology [cellsignal.com]

- 18. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]

- 19. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]

- 20. merckmillipore.com [merckmillipore.com]

- 21. stratech.co.uk [stratech.co.uk]

The PSTAIR Motif: An In-depth Technical Guide to its Core Conservation and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

The PSTAIR sequence, canonically EGVPSTAIREISLLKE , is a highly conserved 16-amino acid motif that serves as a hallmark of a specific class of cyclin-dependent kinases (CDKs).[1][2] These kinases are pivotal regulators of the eukaryotic cell cycle, orchestrating the progression through its distinct phases.[3] The profound conservation of the this compound motif across a vast evolutionary landscape, from single-celled yeasts to complex mammals, underscores its fundamental importance in cellular function. This technical guide provides a comprehensive overview of the this compound sequence's conservation, the experimental methodologies used to study it, and its critical role in cellular signaling pathways.

Data Presentation: this compound Sequence Conservation Across Species

The this compound motif is remarkably stable across diverse eukaryotic lineages. While minor variations exist, the core sequence remains largely intact, highlighting a strong selective pressure to maintain its structure and function. The following table summarizes the this compound sequence in the primary cell cycle-regulating CDK from several key model organisms.

| Species | Protein | UniProt ID | This compound Sequence | Sequence Length | Percent Identity to Human |

| Homo sapiens (Human) | CDK1 | P06493 | EGVPSTAIREISLLKE | 16 | 100% |

| Mus musculus (Mouse) | Cdk1 | P11440 | EGVPSTAIREISLLKE | 16 | 100% |

| Saccharomyces cerevisiae (Budding Yeast) | CDC28 | P00546 | EGVPSTAIREISLLKE | 16 | 100% |

| Arabidopsis thaliana (Thale Cress) | CDKA;1 | P43027 | EGVPSTAIREISLLKE | 16 | 100% |

| Drosophila melanogaster (Fruit Fly) | Cdk1 | P23531 | EGVPSTAIREISLLKE | 16 | 100% |

| Caenorhabditis elegans (Nematode) | cdk-1 | P34556 | EGVPSTAIREISLLKE | 16 | 100% |

Table 1: Conservation of the this compound Sequence in Key Eukaryotic Species. The canonical 16-amino acid this compound sequence from the primary cell cycle-regulating CDK in each organism is shown. Data was compiled from the UniProt database.

Experimental Protocols

The study of this compound sequence conservation and the function of this compound-containing proteins relies on a combination of molecular biology, biochemistry, and bioinformatics techniques.

Protocol 1: Multiple Sequence Alignment of this compound-Containing Proteins

This protocol outlines the steps to perform a multiple sequence alignment to visualize the conservation of the this compound motif.

Objective: To align the full-length protein sequences of CDK1 orthologs from various species to highlight the conservation of the this compound motif.

Materials:

-

FASTA-formatted protein sequences of CDK1 orthologs obtained from a protein database (e.g., UniProt, NCBI).

-

Multiple sequence alignment software, such as Clustal Omega.[4][5][6][7][8]

Procedure:

-

Sequence Retrieval: a. Navigate to a public protein database (e.g., UniProt). b. Search for "CDK1" or the specific ortholog name for each species of interest (e.g., "CDC28" for S. cerevisiae). c. Download the FASTA-formatted sequence for each protein.

-

Sequence Alignment using Clustal Omega (Web Interface): a. Open the Clustal Omega web server. b. Select "Protein" as the sequence type. c. Paste the retrieved FASTA sequences into the input window. Each sequence must be in the correct FASTA format (a single-line description beginning with ">" followed by lines of sequence data). d. Leave the output format and other parameters at their default settings for a standard alignment. e. Click the "Submit" button to run the alignment.

-

Analysis of Results: a. The results will display the aligned sequences. b. Locate the this compound motif within the alignment. A consensus line below the alignment will indicate the degree of conservation at each position. An asterisk (*) denotes a fully conserved residue, a colon (:) indicates conservation between groups of strongly similar properties, and a period (.) signifies conservation between groups of weakly similar properties.

Protocol 2: Immunodetection of this compound-Containing Proteins by Western Blotting

This protocol describes the use of a this compound-specific antibody to detect CDK proteins in cell lysates.[1][9][10][11]

Objective: To identify and compare the expression levels of this compound-containing CDKs in different cell or tissue samples.

Materials:

-

Cell or tissue samples

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE equipment and reagents

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: Anti-PSTAIR monoclonal antibody

-

Secondary antibody: HRP-conjugated anti-mouse IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system (e.g., chemiluminescence imager or X-ray film)

Procedure:

-

Protein Extraction: a. Lyse cells or tissues in ice-cold lysis buffer. b. Centrifuge the lysate to pellet cellular debris and collect the supernatant. c. Determine the protein concentration of the lysate.

-

SDS-PAGE and Protein Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the anti-PSTAIR primary antibody (diluted in blocking buffer) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times with TBST.

-

Detection: a. Incubate the membrane with ECL substrate. b. Capture the chemiluminescent signal using an imaging system.

Protocol 3: Immunoprecipitation of this compound-Containing Protein Complexes

This protocol details the isolation of this compound-containing CDKs and their interacting partners.[12][13][14][15][16]

Objective: To enrich for this compound-containing CDKs and co-immunoprecipitate their binding partners (e.g., cyclins) for subsequent analysis.

Materials:

-

Cell lysate

-

Anti-PSTAIR antibody or an antibody against a specific CDK

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer (e.g., IP lysis buffer)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

Procedure:

-

Antibody-Bead Conjugation (Pre-binding method): a. Incubate the antibody with Protein A/G beads to allow for binding. b. Wash the antibody-bead complexes to remove unbound antibody.

-

Immunoprecipitation: a. Add the antibody-bead complexes to the cell lysate. b. Incubate for several hours to overnight at 4°C with gentle rotation to allow the antibody to bind to its target protein.

-

Washing: a. Pellet the beads (by centrifugation or using a magnetic rack). b. Discard the supernatant. c. Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: a. Elute the bound proteins from the beads using elution buffer. b. The eluted proteins can then be analyzed by Western blotting or mass spectrometry.

Signaling Pathways and Logical Relationships

The this compound motif is a critical component of the CDK-cyclin signaling axis, which governs cell cycle progression.

The this compound helix within CDK1 is essential for its interaction with mitotic cyclins, such as Cyclin B. This binding event is a prerequisite for the activation of CDK1 kinase activity, which in turn phosphorylates a plethora of downstream substrates to drive the cell into mitosis.

Functional Significance of this compound Conservation

The stringent conservation of the this compound sequence is a direct reflection of its indispensable role in mediating the interaction between CDKs and their cyclin partners. The this compound helix forms a major part of the interface between the CDK and the cyclin box of the cyclin protein. Even minor alterations to this sequence can have profound functional consequences.

-

Altered Cyclin Binding: Mutations within the this compound motif can weaken or abolish the interaction with cyclins, leading to a loss of CDK activation and subsequent cell cycle arrest.

-

Cancer Implications: Dysregulation of the cell cycle is a hallmark of cancer. While mutations directly within the this compound sequence of major CDKs are not commonly reported as primary cancer drivers, alterations in the expression or function of this compound-containing CDKs and their cyclin partners are frequent in tumorigenesis.[17] Targeting the cyclin-binding groove, which encompasses the this compound interaction site, is an active area of research for the development of novel cancer therapeutics.

-

Beyond the Cell Cycle: Recent evidence suggests that this compound-containing CDKs may have roles outside of cell cycle regulation. For instance, in plants, a this compound-type CDK has been implicated in controlling light-induced responses.[18] This highlights the potential for this conserved motif to be involved in a broader range of cellular processes than previously appreciated.

Conclusion

The this compound sequence represents a master key in the lock of cell cycle regulation. Its extraordinary conservation across eukaryotes is a testament to its critical role in the fundamental process of cell division. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to further investigate the intricacies of this compound-mediated interactions and to leverage this knowledge for therapeutic benefit. The continued exploration of this conserved motif and its associated signaling pathways will undoubtedly yield further insights into the complex orchestration of cellular life.

References

- 1. benchchem.com [benchchem.com]

- 2. abbiotec.com [abbiotec.com]

- 3. Identification of CDK gene family and functional analysis of CqCDK15 under drought and salt stress in quinoa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. bioinformaticsreview.com [bioinformaticsreview.com]

- 8. Aligning multiple protein sequences | UniProt [ebi.ac.uk]

- 9. benchchem.com [benchchem.com]

- 10. bosterbio.com [bosterbio.com]

- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 12. Immunoprecipitation of Cdk-Cyclin Complexes for Determination of Kinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cell cycle-dependent dynamic association of cyclin/Cdk complexes with human DNA replication proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Effective immunoprecipitation (IP) of cell cycle proteins Cyclin D, Cyclin E, Cyclin B and Cdk1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. benchchem.com [benchchem.com]

- 17. Insights into the structural and functional activities of forgotten Kinases: PCTAIREs CDKs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A PSTAIRE-type cyclin-dependent kinase controls light responses in land plants - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Cell Cycle Control: An In-depth Technical Guide to the PSTAIR Motif

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the PSTAIR motif, a highly conserved amino acid sequence that lies at the heart of cyclin-dependent kinase (CDK) function and, consequently, cell cycle regulation. We will delve into the structural and functional significance of this compound, its critical role in mediating protein-protein interactions, and its regulation within the intricate signaling networks that govern cellular proliferation. This document is intended to be a valuable resource, providing not only a deep understanding of the core concepts but also practical experimental details for researchers in the field.

The this compound Motif: A Universal CDK Signature

The this compound motif is a 16-amino-acid sequence, EGVPSTAIREISLLKE, that is a hallmark of several members of the cyclin-dependent kinase family, most notably CDK1 (also known as cdc2) and CDK2.[1][2][3] Its remarkable conservation across eukaryotes, from yeast to humans, underscores its fundamental importance in cell cycle control.[4] This motif is located in the α1 helix (also known as the C-helix) of the kinase domain and serves as a primary interface for the binding of cyclins, the regulatory subunits of CDKs.[5][6]

Conservation of the this compound Sequence Across Human CDKs

The this compound sequence and its variants are found in several human CDKs, reflecting their shared ancestry and conserved function in cyclin binding. While the canonical this compound sequence is most closely associated with CDK1 and CDK2, other CDKs possess related motifs that contribute to their specific cyclin partnerships.

| CDK Family Member | This compound Motif Variant | Primary Cyclin Partners |

| CDK1 (cdc2) | EGVPSTAIREISLLKE | Cyclin A, Cyclin B |

| CDK2 | EGVPSTAIREISLLKE | Cyclin A, Cyclin E |

| CDK3 | QGVPSTAIREISLLKE | Cyclin E |

| CDK4 | PLSTIREISLLKE | Cyclin D |

| CDK5 | NQVPSTAIREISLLKE | p35, p39 |

| CDK6 | PLSTIREVALLR | Cyclin D |

The Role of this compound in CDK-Cyclin Interaction and Kinase Activation

The interaction between the this compound motif of a CDK and its partner cyclin is a critical prerequisite for the activation of the kinase. This binding induces a cascade of conformational changes that ultimately lead to the phosphorylation of substrate proteins and the progression of the cell cycle.

Structural Basis of Interaction

Upon cyclin binding, the this compound-containing C-helix of the CDK undergoes a significant conformational shift. This movement repositions key residues within the catalytic cleft of the kinase, facilitating the binding of ATP and the substrate protein.[5] The interaction is extensive, involving a large surface area on both the CDK and the cyclin.[7]

A Signaling Hub: The CDK1 Activation Pathway

The activation of the CDK1-Cyclin B complex, a key driver of mitosis, is a tightly regulated process involving a network of upstream kinases and phosphatases. The this compound motif is central to the initial formation of this complex, which is then subject to further regulatory modifications.

This pathway illustrates the sequential steps leading to the activation of the Maturation Promoting Factor (MPF). The initial binding of Cyclin B to CDK1, facilitated by the this compound motif, is followed by both inhibitory and activating phosphorylations. The phosphatase Cdc25 ultimately removes the inhibitory phosphates, leading to full kinase activation and entry into mitosis.[5][8][9][10]

Quantitative Analysis of this compound-Mediated Interactions

While the qualitative importance of the this compound motif is well-established, quantitative data on its binding affinity and the inhibitory potential of this compound-mimetic peptides are crucial for therapeutic development.

Inhibition of CDK Activity by Peptides Targeting the Cyclin Binding Groove

Peptides derived from natural CDK inhibitors or the this compound sequence itself can be potent inhibitors of CDK-cyclin activity. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the efficacy of these peptides.

| Peptide/Compound | Target CDK/Cyclin Complex | IC50 (µM) | Reference |

| p21-derived pentapeptide (RRLIF) | CDK2/Cyclin A | 1.01 | [7] |

| p21-derived pentapeptide (RRLIF) | CDK4/Cyclin D | 25.12 | [7] |

| 3-Thienylalanine-substituted p21 octapeptide | CDK2/Cyclin A | 0.02 | [7] |

| 3-Thienylalanine-substituted p21 octapeptide | CDK4/Cyclin D | 0.18 | [7] |

| Guanidinomethyl-substituted benzoic acid mimetic | CDK2/Cyclin A | 0.69 | [11] |

Note: These IC50 values represent the inhibition of the entire CDK/cyclin complex and are influenced by more than just the this compound interaction. However, they provide a valuable measure of the potential for targeting the cyclin binding interface.

Experimental Protocols for Studying this compound Function

Investigating the role of the this compound motif requires a combination of biochemical and cell-based assays. Below are detailed protocols for two fundamental techniques: immunoprecipitation using anti-PSTAIR antibodies and in vitro kinase assays.

Immunoprecipitation of this compound-Containing CDKs

This protocol allows for the specific isolation of CDKs containing the this compound motif from cell lysates.

Materials:

-

Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with freshly added protease and phosphatase inhibitors.

-

Wash Buffer: Lysis buffer without protease and phosphatase inhibitors.

-

Anti-PSTAIR Antibody: Monoclonal or polyclonal antibody specific for the this compound sequence.

-

Protein A/G Agarose or Magnetic Beads.

-

Elution Buffer: 0.1 M Glycine-HCl, pH 2.5 or SDS-PAGE sample buffer.

Procedure:

-

Cell Lysis: Lyse cells in ice-cold Lysis Buffer for 30 minutes on ice with occasional vortexing.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Pre-clearing (Optional): Incubate the supernatant with Protein A/G beads for 30-60 minutes at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Add the anti-PSTAIR antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash three to five times with ice-cold Wash Buffer.

-

Elution: Elute the bound proteins using Elution Buffer. For subsequent Western blot analysis, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes.

References

- 1. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. abbiotec.com [abbiotec.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A PSTAIRE-type cyclin-dependent kinase controls light responses in land plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Iterative Conversion of Cyclin Binding Groove Peptides into Druglike CDK Inhibitors with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative kinase and phosphatase profiling reveal that CDK1 phosphorylates PP2Ac to promote mitotic entry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Candidate Cyclin-dependent kinase 1 (Cdk1) Substrates in Mitosis by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclin B - Wikipedia [en.wikipedia.org]

- 11. Targeting Protein-Protein Interactions to Inhibit Cyclin-Dependent Kinases - PMC [pmc.ncbi.nlm.nih.gov]

PSTAIR: A Highly Conserved Motif as a Powerful Tool for the Identification and Study of Cyclin-Dependent Kinases

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The eukaryotic cell cycle is a tightly regulated process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). The activity of these kinases is dependent on their association with regulatory subunits called cyclins. The precise and sequential activation of different CDK-cyclin complexes drives the cell through the various phases of division. Given their central role in cell proliferation, CDKs are critical targets for both basic research and the development of novel therapeutics, particularly in oncology. A key tool in the study of CDKs is the exploitation of a highly conserved amino acid sequence, the PSTAIR motif, which has become a hallmark for the identification and characterization of this kinase family.

This technical guide provides an in-depth overview of the this compound motif as a marker for CDKs. It will cover the molecular basis of its utility, present quantitative data on its interactions, detail experimental protocols for its use, and visualize the cellular pathways and experimental workflows in which it is central.

The this compound Motif: A Signature of CDKs

The this compound motif is a 16-amino acid sequence, EGVPSTAIREISLLKE , that is remarkably conserved in several members of the CDK family across all eukaryotes, from yeast to humans.[1] This sequence is located in the α1-helix of the N-terminal lobe of the kinase, a region crucial for the interaction with cyclins.[2] The binding of a cyclin to this region induces a conformational change in the CDK, which is a prerequisite for its catalytic activity. The high degree of conservation of the this compound motif makes it an ideal target for generating reagents that can recognize multiple CDKs.

Antibodies raised against a synthetic peptide corresponding to the this compound sequence have proven to be invaluable tools for the detection, localization, and functional analysis of CDKs.[3] These reagents, available as both polyclonal and monoclonal antibodies, are widely used in a variety of immunochemical techniques.

Data Presentation: Specificity and Applications of this compound-based Reagents

The utility of this compound-based reagents is underscored by their ability to recognize several key CDKs. While the primary target is often considered to be CDK1 (also known as Cdc2), cross-reactivity with other CDKs, such as CDK2, has been observed. This broad specificity can be advantageous for studies aiming to capture a range of CDKs but requires careful interpretation of results.

Table 1: Specificity of Commercially Available Anti-PSTAIR Antibodies

| Antibody Type | Target CDKs Detected | Species Reactivity | Key Applications |

| Polyclonal (Rabbit) | CDK1 (Cdc2) | Human, Mouse, Rat, Amphibian, Chicken, Canine, Drosophila, Monkey, Sheep | Western Blotting (WB), Immunoprecipitation (IP), Immunocytochemistry (ICC) |

| Monoclonal (Mouse) | CDKs containing the this compound motif (primarily CDK1/Cdc2) | Human, Mouse, Rat, Japanese quail, amago salmon, eel, starfish, lily, carp, onion, goldfish, monkey, Xenopus, ciliates | Western Blotting (WB), Immunoprecipitation (IP), ELISA |

Table 2: Recommended Dilutions for Anti-PSTAIR Antibodies in Various Applications

| Application | Polyclonal (Rabbit) Dilution | Monoclonal (Mouse) Dilution |

| Western Blotting | 1:1,000 - 1:10,000 | 1:100 - 1:500 |

| Immunoprecipitation | 2-5 µg per 500 µg of lysate | 1-10 µg per 500 µg of lysate |

| Immunocytochemistry | 1:100 - 1:500 | Not specified |

| ELISA | Not specified | 1:500 - 1:1,000 |

Note: The optimal dilution should be determined experimentally by the end-user.

Signaling Pathways Involving this compound-Containing CDKs

This compound-containing CDKs, particularly CDK1 and CDK2, are master regulators of the cell cycle. Their sequential activation drives the transitions between different cell cycle phases.

G2/M Transition: The Role of CDK1/Cyclin B

The entry into mitosis is triggered by the activation of the CDK1/Cyclin B complex. During the G2 phase, this complex is held in an inactive state through inhibitory phosphorylation of CDK1 by the kinases Wee1 and Myt1. At the onset of mitosis, the phosphatase Cdc25 removes these inhibitory phosphates, leading to the activation of CDK1 and the subsequent phosphorylation of a multitude of substrates that orchestrate the events of mitosis.[3]

G1/S Transition: The Role of CDK2/Cyclin E

Progression from the G1 to the S phase, where DNA replication occurs, is primarily controlled by the CDK2/Cyclin E complex. The activation of this complex leads to the phosphorylation of the Retinoblastoma (Rb) protein. Phosphorylated Rb releases the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis.

Experimental Protocols

The following are detailed protocols for key experiments utilizing anti-PSTAIR antibodies.

Western Blotting

This technique is used to detect this compound-containing CDKs in a protein lysate.

Materials:

-

Cell or tissue lysate

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Anti-PSTAIR antibody (see Table 2 for dilution)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

TBST (Tris-buffered saline with 0.1% Tween-20)

Procedure:

-

Sample Preparation: Lyse cells or tissues in ice-cold lysis buffer. Determine protein concentration using a standard assay (e.g., BCA).

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the anti-PSTAIR antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions and visualize the signal using an imaging system.

Immunoprecipitation

This technique is used to isolate this compound-containing CDKs and their binding partners from a complex mixture.

Materials:

-

Cell lysate (prepared in a non-denaturing lysis buffer)

-

Anti-PSTAIR antibody

-

Protein A or Protein G agarose/magnetic beads

-

Wash buffer (e.g., lysis buffer without detergent)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

Procedure:

-

Cell Lysis: Lyse cells in a non-denaturing buffer to maintain protein-protein interactions.

-

Pre-clearing: Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Antibody Incubation: Add the anti-PSTAIR antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Immunocomplex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-antigen complexes.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with wash buffer to remove unbound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads using elution buffer. For subsequent Western blot analysis, elution can be done by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting or proceed to a kinase assay.

Kinase Assay

This assay measures the enzymatic activity of immunoprecipitated CDKs using a model substrate like Histone H1.

Materials:

-

Immunoprecipitated CDK complex (on beads)

-

Kinase assay buffer

-

Histone H1 (substrate)

-

[γ-³²P]ATP or a non-radioactive ATP analog and corresponding detection reagents

-

Stop solution (e.g., phosphoric acid for radioactive assays)

Procedure:

-

Immunoprecipitation: Perform immunoprecipitation as described above, but do not elute the CDK complex from the beads.

-

Washing: After the final wash of the immunoprecipitation, wash the beads twice with kinase assay buffer.

-

Kinase Reaction: Resuspend the beads in kinase assay buffer containing Histone H1 and ATP (e.g., [γ-³²P]ATP).

-

Incubation: Incubate the reaction mixture at 30°C for 20-30 minutes with occasional mixing.

-

Stopping the Reaction: Stop the reaction by adding a stop solution or by adding SDS-PAGE sample buffer.

-

Analysis: Analyze the phosphorylation of Histone H1 by SDS-PAGE and autoradiography (for radioactive assays) or by other detection methods for non-radioactive assays.

Conclusion

The this compound motif is a cornerstone for the study of cyclin-dependent kinases. Its high degree of conservation provides a universal handle to identify and isolate these crucial cell cycle regulators. The availability of high-quality antibodies targeting this sequence has empowered researchers to dissect the intricate signaling pathways governed by CDKs and to explore their roles in both normal physiology and disease. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive resource for scientists and drug development professionals aiming to leverage the power of this compound as a marker for advancing our understanding of CDK biology and its therapeutic potential.

References

The PSTAIR Amino Acid Sequence: A Cornerstone of Cell Cycle Regulation and a Target for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The precise control of the cell cycle is fundamental to the life of eukaryotic organisms. At the heart of this intricate regulatory network lies a family of protein kinases known as Cyclin-Dependent Kinases (CDKs). The activity of these kinases is governed by their association with regulatory subunit proteins called cyclins. A key molecular determinant of this critical interaction is the highly conserved PSTAIR amino acid sequence, a motif that has become a hallmark of a major class of CDKs. This technical guide provides a comprehensive overview of the discovery, significance, and experimental investigation of the this compound sequence, with a focus on its role in CDK-cyclin interactions and its potential as a target for therapeutic intervention.

Discovery of the this compound Sequence

The discovery of the this compound sequence is intrinsically linked to the pioneering work of Sir Paul Nurse on the cell cycle control in the fission yeast Schizosaccharomyces pombe. In the 1970s and 1980s, Nurse and his colleagues identified a gene, cdc2, that was crucial for the progression of the cell cycle.[1] Through genetic and molecular analyses, they demonstrated that the protein product of the cdc2 gene, now known as CDK1, is a key regulator of the G1/S and G2/M transitions.[2]

Subsequent sequencing of the cdc2 gene and its homologs in other species, including humans, revealed a highly conserved region.[3] A particularly noteworthy feature within this region was the amino acid sequence EGVPSTAIREISLLKE .[4] The central part of this sequence, this compound (Proline-Serine-Threonine-Alanine-Isoleucine-Arginine), gave the motif its name. This discovery was a landmark in cell cycle research, as it provided a molecular signature for a critical family of cell cycle regulators and highlighted the evolutionary conservation of the cell cycle machinery.

Significance of the this compound Sequence in Cell Cycle Regulation

The this compound sequence is located within the α1-helix (also known as the PSTAIRE helix) of the N-terminal lobe of the CDK kinase domain.[5] This region is a critical interface for the binding of cyclins. The interaction between the PSTAIRE helix of the CDK and the cyclin box of the cyclin subunit induces a series of conformational changes in the CDK that are essential for its catalytic activity.[6]

Upon cyclin binding, the PSTAIRE helix rotates and moves into the catalytic cleft of the kinase.[6] This movement repositions key residues, including a glutamate in the this compound sequence, which is crucial for coordinating the ATP molecule required for the phosphotransfer reaction.[6] This structural rearrangement, along with the phosphorylation of a conserved threonine residue in the activation loop (T-loop) by a CDK-activating kinase (CAK), leads to the full activation of the CDK-cyclin complex.[5]

The this compound sequence and its surrounding region also contribute to the specificity of CDK-cyclin interactions. While the core this compound motif is highly conserved in CDKs like CDK1 and CDK2, variations in this region in other CDKs contribute to their selective binding to different classes of cyclins.

Quantitative Analysis of this compound-Containing CDK-Cyclin Interactions

The affinity between CDKs and their cognate cyclins is a key parameter governing the formation and activity of these regulatory complexes. Recent advances in biophysical techniques have enabled the precise measurement of these interactions. The following table summarizes the dissociation constants (Kd) for various human CDK-cyclin pairs, highlighting the high-affinity interactions of this compound-containing CDKs.

| CDK | Cyclin | Dissociation Constant (Kd) in µM |

| CDK1 | Cyclin A2 | 0.02 |

| Cyclin B1 | 0.004 | |

| Cyclin D1 | >10 | |

| Cyclin D2 | >10 | |

| Cyclin D3 | >10 | |

| Cyclin E1 | 0.16 | |

| Cyclin E2 | 0.13 | |

| CDK2 | Cyclin A2 | 0.003 |

| Cyclin B1 | 0.1 | |

| Cyclin D1 | >10 | |

| Cyclin D2 | >10 | |

| Cyclin D3 | >10 | |

| Cyclin E1 | 0.004 | |

| Cyclin E2 | 0.005 | |

| CDK4 | Cyclin D1 | 0.02 |

| Cyclin D2 | 0.02 | |

| Cyclin D3 | 0.02 | |

| Cyclin E1 | >10 | |

| Cyclin E2 | >10 | |

| CDK6 | Cyclin D1 | 0.008 |

| Cyclin D2 | 0.007 | |

| Cyclin D3 | 0.007 | |

| Cyclin E1 | >10 | |

| Cyclin E2 | >10 |

Data adapted from "Quantification of Cyclin-CDK dissociation constants in living cells using fluorescence cross-correlation spectroscopy with green and near-infrared fluorescent proteins" (2024). Note: Lower Kd values indicate higher binding affinity. Bolded values highlight the canonical high-affinity interactions for CDK1 and CDK2.

Experimental Protocols for Studying the this compound Sequence

A variety of experimental techniques are employed to investigate the discovery and function of the this compound sequence. Below are detailed methodologies for three key experiments.

Co-Immunoprecipitation (Co-IP) to Demonstrate CDK-Cyclin Interaction

This protocol describes the co-immunoprecipitation of a this compound-containing CDK (e.g., CDK1) and its partner cyclin (e.g., Cyclin B1) from cell lysates.

Materials:

-

Cell culture plates

-

Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

Antibody specific to the CDK or cyclin (e.g., anti-CDK1 or anti-Cyclin B1)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blotting apparatus

-

Antibodies for Western blot detection (anti-CDK1 and anti-Cyclin B1)

Procedure:

-

Cell Lysis: Harvest cultured cells and lyse them in ice-cold lysis buffer.[7]

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G magnetic beads for 1 hour at 4°C.[8] Remove the beads.

-

Immunoprecipitation: Add the primary antibody (e.g., anti-CDK1) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.[9][10]

-

Complex Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rotation to capture the antibody-antigen complexes.[10]

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three to five times with ice-cold wash buffer to remove non-specifically bound proteins.[8]

-

Elution: Elute the bound proteins from the beads by resuspending them in elution buffer and incubating at room temperature or by boiling in SDS-PAGE sample buffer.[7]

-

Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Perform a Western blot analysis using antibodies against both the CDK and the cyclin to confirm their co-immunoprecipitation.[9]

Yeast Two-Hybrid (Y2H) Assay to Identify Protein-Protein Interactions

The Y2H system is a powerful genetic method to screen for protein-protein interactions. This protocol outlines the steps to test the interaction between a this compound-containing CDK and a cyclin.

Materials:

-

Yeast expression vectors (a "bait" vector, e.g., pGBKT7, and a "prey" vector, e.g., pGADT7)

-

Competent yeast strain (e.g., AH109 or Y2HGold)

-

Yeast transformation reagents (e.g., PEG/LiAc)

-

Selective growth media (e.g., SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)

-

X-α-Gal for blue/white screening

Procedure:

-

Plasmid Construction: Clone the coding sequence of the CDK (e.g., CDK2) into the bait vector to create a fusion with a DNA-binding domain (DBD). Clone the coding sequence of the cyclin (e.g., Cyclin E) into the prey vector to create a fusion with an activation domain (AD).[11]

-

Yeast Transformation: Co-transform the bait and prey plasmids into the competent yeast strain.[11]

-

Selection for Transformants: Plate the transformed yeast on medium lacking tryptophan and leucine (SD/-Trp/-Leu) to select for cells that have taken up both plasmids.

-

Interaction Screening: Replica-plate the colonies from the SD/-Trp/-Leu plate onto a high-stringency selective medium lacking tryptophan, leucine, histidine, and adenine (SD/-Trp/-Leu/-His/-Ade).[12]

-

Reporter Gene Assay: If the selective medium also contains X-α-Gal, interacting proteins will activate the lacZ reporter gene, resulting in blue colonies.

-

Analysis: Growth on the high-stringency medium and the development of blue color indicate a positive interaction between the CDK and the cyclin.[12]

In Vitro Kinase Assay to Measure CDK Activity

This protocol describes a method to measure the kinase activity of a purified or immunoprecipitated this compound-containing CDK complex.

Materials:

-

Purified active CDK/cyclin complex (e.g., CDK2/Cyclin A) or immunoprecipitated complex

-

Kinase buffer (e.g., containing MgCl2, DTT)

-

Substrate protein or peptide (e.g., Histone H1 or a specific peptide substrate)[13]

-

[γ-³²P]ATP or a non-radioactive ATP analog for detection

-

SDS-PAGE gels and autoradiography film or luminescence detector

-

Kinase inhibitors for control experiments (e.g., Roscovitine)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, the substrate, and the CDK/cyclin complex.

-

Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.[13]

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).

-

Stop Reaction: Terminate the reaction by adding SDS-PAGE sample buffer.

-

Separation: Separate the reaction products by SDS-PAGE.

-

Detection: Dry the gel and expose it to an autoradiography film to visualize the phosphorylated substrate. The intensity of the band corresponding to the phosphorylated substrate is proportional to the kinase activity. Alternatively, non-radioactive methods that measure ADP production can be used with a luminescence-based readout.[14]

-

Quantification: Quantify the band intensity using densitometry. To determine the specific activity, the amount of phosphate incorporated per unit of enzyme per unit of time is calculated.

Signaling Pathways and Experimental Workflows

CDK1/Cyclin B Signaling Pathway at the G2/M Transition

The activation of the CDK1/Cyclin B complex, also known as Maturation Promoting Factor (MPF), is the key trigger for entry into mitosis. The following diagram illustrates the core regulatory pathway.

Caption: The CDK1/Cyclin B activation pathway at the G2/M transition.

CDK2/Cyclin E Signaling Pathway at the G1/S Transition

The activation of the CDK2/Cyclin E complex is a critical step for the commitment to DNA replication and entry into the S phase. This pathway involves the phosphorylation of the Retinoblastoma protein (Rb).

Caption: The CDK2/Cyclin E pathway promoting the G1/S transition.

Experimental Workflow for Characterizing the this compound Motif

The following diagram outlines a logical workflow for the comprehensive characterization of the this compound motif's function.

Caption: A logical workflow for the characterization of the this compound motif.

Significance in Drug Development

The central role of CDKs in cell cycle progression has made them attractive targets for cancer therapy.[15] However, the high degree of conservation in the ATP-binding pocket across different CDKs has posed a significant challenge for the development of selective inhibitors. This has led to an increased interest in targeting the protein-protein interaction between CDKs and cyclins, a surface that offers greater potential for specificity.

The this compound helix and the surrounding cyclin-binding groove represent a promising alternative target site.[16] Inhibitors designed to disrupt the CDK-cyclin interaction by binding to this region could offer higher selectivity compared to ATP-competitive inhibitors.

Strategies for Targeting the this compound-Cyclin Interface:

-

Peptidomimetics: Small molecules that mimic the structure and function of a peptide. Peptidomimetics derived from the cyclin box of cyclins or from natural CDK inhibitors (CKIs) like p21 and p27 could be designed to bind to the this compound region of CDKs and prevent cyclin association.[17]

-

Fragment-Based Drug Discovery: This approach involves screening libraries of small chemical fragments to identify those that bind to the target protein. Fragments that bind to the this compound helix or the cyclin-binding groove can be identified and then optimized into more potent lead compounds.

-

Structure-Based Drug Design: High-resolution structures of CDK-cyclin complexes provide a detailed map of the interaction surface. This information can be used to computationally design small molecules that fit into specific pockets within the this compound-cyclin interface and disrupt the interaction.[18]

While the development of drugs that directly target the this compound sequence is still in its early stages, the concept holds significant promise for the future of selective CDK inhibition and cancer therapy.

Conclusion

The this compound amino acid sequence, from its discovery in yeast to its characterization as a key mediator of CDK-cyclin interactions, has been central to our understanding of cell cycle control. Its high degree of conservation underscores its fundamental importance in eukaryotic life. As a critical component of the CDK activation mechanism, the this compound helix and the broader cyclin-binding interface present a compelling target for the development of novel and more selective anti-cancer therapeutics. The continued application of advanced biochemical, genetic, and structural biology techniques will undoubtedly further illuminate the multifaceted roles of this pivotal motif and pave the way for innovative drug discovery efforts.

References

- 1. Paul Nurse's study on the cycle of life through cells [embl.org]

- 2. nobelprize.org [nobelprize.org]

- 3. laskerfoundation.org [laskerfoundation.org]

- 4. A Monoclonal Antibody Against the this compound Sequence of p34cdc2 , Catalytic Subunit of Maturation-Promoting Factor and Key Regulator of the Cell Cycle: (monoclonal antibody/PSTAIR sequence/oocyte maturation/cell cycle/cdc2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. CyclinA-CDK2 Complex [earth.callutheran.edu]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. bitesizebio.com [bitesizebio.com]

- 9. Effective immunoprecipitation (IP) of cell cycle proteins Cyclin D, Cyclin E, Cyclin B and Cdk1 | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. assaygenie.com [assaygenie.com]

- 11. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]

- 12. Two-hybrid screening - Wikipedia [en.wikipedia.org]

- 13. HTScan® CDK2/CycA Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 14. promega.jp [promega.jp]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Molecular drug targets and structure based drug design: A holistic approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Relationship Between PSTAIR and Cdc28 in Yeast

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate regulatory network of the eukaryotic cell cycle, the cyclin-dependent kinases (CDKs) stand as master orchestrators. In the budding yeast Saccharomyces cerevisiae, the quintessential CDK, Cdc28, governs the timely progression through different cell cycle phases. The activity of Cdc28 is exquisitely controlled through its association with various cyclins and other regulatory proteins. A key element in this regulation is the highly conserved PSTAIR motif, a signature sequence within Cdc28 that plays a pivotal role in its interactions and function. This technical guide provides a comprehensive exploration of the relationship between the this compound motif and Cdc28, delving into the structural basis of their interaction, the functional consequences, and the experimental methodologies used to elucidate this critical aspect of cell cycle control. Furthermore, we will examine the role of Cks1, a key Cdc28-interacting protein, and its relationship to the this compound-mediated regulation of Cdc28.

The this compound Motif: A Conserved Hallmark of CDKs

The this compound sequence (EGVPSTAIREISLLKE) is a 16-amino acid motif that is remarkably conserved in CDK family members across diverse eukaryotic species.[1] In Cdc28, this motif is located in the N-terminal lobe of the kinase and forms a crucial part of the interface for cyclin binding.[2][3] The this compound helix, the secondary structure containing this motif, undergoes a significant conformational change upon cyclin association, a prerequisite for kinase activation.[4] The interaction between the this compound helix of Cdc28 and the cyclin box of its cognate cyclins (Cln and Clb) is a cornerstone of cell cycle regulation.

Cks1: A Key Interactor of Cdc28

Cks1 is an essential protein in Saccharomyces cerevisiae that physically and genetically interacts with Cdc28, playing a critical role in both the G1/S and G2/M transitions of the cell cycle.[5][6] Cks1 acts as an adaptor protein, mediating the interaction of Cdc28 with some of its substrates and regulatory proteins.[7] For instance, Cks1 is required for the efficient phosphorylation and subsequent degradation of the CDK inhibitor Sic1, a crucial step for the initiation of DNA replication.[7] Furthermore, Cks1 facilitates the interaction between Cdc28 and the anaphase-promoting complex (APC), a key regulator of mitotic progression.[4]

While Cks1 does not possess a canonical this compound sequence, a sequence alignment reveals a region with some similarity, which may contribute to its interaction with Cdc28.

Sequence Alignment: this compound vs. S. cerevisiae Cks1

| Sequence | Alignment |

| Canonical this compound | E G V P S T A I R E I S L L K E |

| S. cerevisiae Cks1 | M S K Q H P N I A F R Q L F D P H F N D |

A manual alignment highlights some conserved residues (in bold) which may facilitate a "this compound-like" interaction, although the overall homology is low.

Quantitative Analysis of this compound-Cdc28 Interaction

Table 1: Representative Binding Affinities of Cdc28 Complexes

| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference |

| Cdc28/Clb5 | Not Specified | High Affinity (qualitative) | [10] |

| Cdc28/Cln2 | Not Specified | High Affinity (qualitative) | [10] |

| Cks1/Cdc28 | Not Specified | High Affinity (qualitative) | [11] |

Note: Specific Kd values for the direct interaction of a this compound peptide with Cdc28 are not available in the cited literature. The table reflects the high-affinity nature of the complexes where the this compound motif is centrally involved.

Signaling Pathways and Logical Relationships

The interaction between the this compound motif of Cdc28 and its binding partners is a central node in the complex signaling network that governs the yeast cell cycle.

This diagram illustrates how different cyclins (Cln and Clb) bind to Cdc28, a process mediated by the this compound motif, to regulate key cell cycle transitions. The Cdc28-Cks1 interaction is also shown to be crucial for targeting Cdc28 to specific substrates like the APC.

Experimental Protocols

The study of the this compound-Cdc28 relationship relies on a variety of biochemical and genetic techniques. Below are detailed methodologies for key experiments.

Co-immunoprecipitation (Co-IP) to Detect Cdc28-Cks1 Interaction

This protocol is designed to determine if Cdc28 and Cks1 physically associate in vivo.[12][13]

Workflow:

References

- 1. uniprot.org [uniprot.org]

- 2. CKS1 cyclin-dependent protein kinase regulatory subunit CKS1 [Saccharomyces cerevisiae S288C] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]